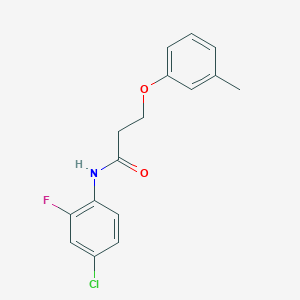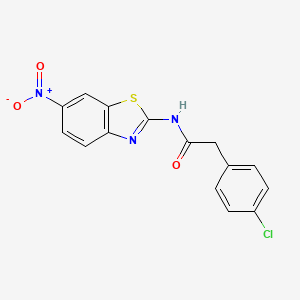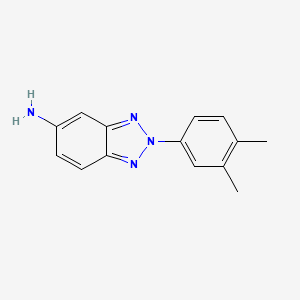
N-(4-chloro-2-fluorophenyl)-3-(3-methylphenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-fluorophenyl)-3-(3-methylphenoxy)propanamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, as well as a methyl group on the phenoxy ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-fluorophenyl)-3-(3-methylphenoxy)propanamide typically involves the following steps:
Preparation of 4-chloro-2-fluoroaniline: This can be achieved by the nitration of 4-chloro-2-fluorobenzene followed by reduction of the nitro group to an amine.
Formation of 3-(3-methylphenoxy)propanoic acid: This involves the reaction of 3-methylphenol with 3-chloropropanoic acid under basic conditions.
Amidation Reaction: The final step involves the reaction of 4-chloro-2-fluoroaniline with 3-(3-methylphenoxy)propanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-chloro-2-fluorophenyl)-3-(3-methylphenoxy)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
N-(4-chloro-2-fluorophenyl)-3-(3-methylphenoxy)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-chloro-2-fluorophenyl)-3-(3-methylphenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-chlorophenyl)-3-(3-methylphenoxy)propanamide
- N-(4-fluorophenyl)-3-(3-methylphenoxy)propanamide
- N-(4-chloro-2-fluorophenyl)-3-phenoxypropanamide
Uniqueness
N-(4-chloro-2-fluorophenyl)-3-(3-methylphenoxy)propanamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, as well as the methyl group on the phenoxy ring
Propriétés
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-3-(3-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2/c1-11-3-2-4-13(9-11)21-8-7-16(20)19-15-6-5-12(17)10-14(15)18/h2-6,9-10H,7-8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJJFHPLPXVUIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCC(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198071 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]cycloheptanamine](/img/structure/B5734388.png)
![1-(1-benzofuran-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5734395.png)
![3-(4-methoxyphenyl)-4,5-isoxazoledione 4-[(4-methoxyphenyl)hydrazone]](/img/structure/B5734410.png)



![1-[(Z)-2-bromo-2-nitroethenyl]-4-methoxybenzene](/img/structure/B5734427.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-(1,3-dimethyl-1H-pyrazol-4-yl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5734434.png)
![methyl {4-[(cycloheptylamino)sulfonyl]phenoxy}acetate](/img/structure/B5734440.png)

![2-[(4-Methoxybenzyl)sulfanyl]-1,3-benzothiazole](/img/structure/B5734454.png)
![1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5734456.png)

![4-methyl-N-[(E)-quinolin-8-ylmethylideneamino]benzamide](/img/structure/B5734463.png)
